Ethyl 2-(3,4-difluorophenyl)-2-hydroxyacetate
Overview
Description
Ethyl 2-(3,4-difluorophenyl)-2-hydroxyacetate is a chemical compound with the molecular formula C11H12F2O3 . It is related to Ethyl 2-(3,4-difluorophenyl)-2-oxoacetate .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the synthesis of 2-aminothiazole-4-carboxylate Schiff bases, which are used as starting materials for the synthesis of a diverse range of heterocyclic analogues, has been reported . Another study describes the synthesis of ticagrelor, an antiplatelet drug, through a four-step reaction .Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 12 hydrogen atoms, 2 fluorine atoms, and 3 oxygen atoms . A related compound, Ethyl 2-(3,4-difluorophenyl)-2-(ethylamino)propanoate, contains a total of 35 bonds, including 18 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 secondary amine (aliphatic) .Scientific Research Applications
Poly(3,4-ethylenedioxythiophene) as Promising Organic Thermoelectric Materials
Research on poly(3,4-ethylenedioxythiophene) (PEDOT)-based thermoelectric materials highlights the potential of organic compounds in developing new, efficient materials for thermoelectric applications. PEDOT-based materials have shown promising thermoelectric properties, with significant attention given to enhancing their performance for potential use in military and niche applications due to attributes like weight, size, and flexibility (R. Yue & Jingkun Xu, 2012).
Effective Treatment Methods on PEDOT:PSS to Enhance Thermoelectric Performance
Another study focused on poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS), exploring various treatment methods to enhance its thermoelectric performance. This highlights the ongoing efforts to improve the efficiency of organic thermoelectric materials through chemical modifications and treatments (Zhengyou Zhu et al., 2017).
Biodegradation and Fate of Organic Compounds in the Environment
The biodegradation and environmental fate of ethyl tert-butyl ether (ETBE) were reviewed, providing insights into the degradation pathways of organic compounds in soil and groundwater. This study underscores the importance of understanding the environmental impact and degradation mechanisms of chemical compounds, which could be relevant to similar compounds like Ethyl 2-(3,4-difluorophenyl)-2-hydroxyacetate (S. Thornton et al., 2020).
Analytical Methods in Determining Antioxidant Activity
The review on analytical methods used in determining antioxidant activity emphasizes the importance of various assays in evaluating the antioxidant potential of chemical compounds. This could be relevant to the assessment of potential biological or pharmaceutical applications of this compound and similar compounds (I. Munteanu & C. Apetrei, 2021).
Mechanism of Action
Target of Action
Similar compounds have been studied for their neuroprotective and anti-inflammatory properties .
Mode of Action
It’s worth noting that compounds with similar structures have shown promising neuroprotective and anti-inflammatory properties .
Biochemical Pathways
Related compounds have been shown to inhibit the endoplasmic reticulum (er) stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties .
Properties
IUPAC Name |
ethyl 2-(3,4-difluorophenyl)-2-hydroxyacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-2-15-10(14)9(13)6-3-4-7(11)8(12)5-6/h3-5,9,13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBLMWRLLTXJSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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